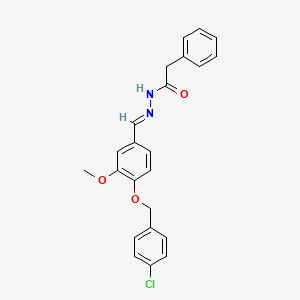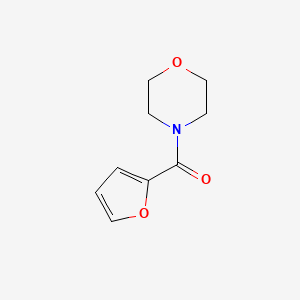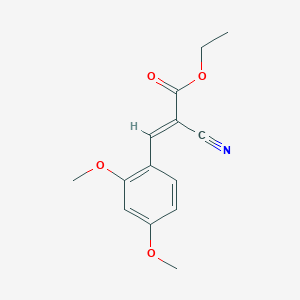
N,N'-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) is a complex organic compound with the molecular formula C26H26N4O6S2 and a molecular weight of 554.638. It is known for its unique structure, which includes two isoindole rings connected by a disulfide bridge. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) typically involves the reaction of 2-mercaptoethanol with phthalic anhydride to form the intermediate 2-mercaptoethyl phthalimide. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in the laboratory but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The isoindole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
科学研究应用
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) involves its ability to bind to DNA and stabilize chromatin. This binding is facilitated by the disulfide bridge, which can interact with the thiol groups in DNA . The compound’s radioprotective properties are attributed to its ability to scavenge free radicals and protect cells from radiation-induced damage.
相似化合物的比较
Similar Compounds
WR-33278: A structurally similar disulfide compound known for its radioprotective properties.
Spermine: A polyamine that also binds to DNA and stabilizes chromatin.
Ethylene glycol dimethacrylate: Used in the production of polymers and has a similar structural motif.
Uniqueness
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) is unique due to its combination of isoindole rings and a disulfide bridge, which imparts distinct chemical and biological properties
属性
CAS 编号 |
87503-54-6 |
|---|---|
分子式 |
C26H26N4O6S2 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
3-(1,3-dioxoisoindol-2-yl)-N-[2-[2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C26H26N4O6S2/c31-21(9-13-29-23(33)17-5-1-2-6-18(17)24(29)34)27-11-15-37-38-16-12-28-22(32)10-14-30-25(35)19-7-3-4-8-20(19)26(30)36/h1-8H,9-16H2,(H,27,31)(H,28,32) |
InChI 键 |
QLMHYXYANMYGEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCSSCCNC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(2,5-dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12010475.png)


![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)
![5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010495.png)
![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12010502.png)
![(5E)-2-(4-bromophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010503.png)

